molecular formula C8H5F3KNO2 B12310131 Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate

Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate

Cat. No.: B12310131
M. Wt: 243.22 g/mol
InChI Key: RIEUYMOQAMPCDI-UHFFFAOYSA-M
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Description

Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate is a chemical compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate typically involves the reaction of 3-(trifluoromethyl)pyridine with potassium hydroxide and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various targets, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate
  • Potassium pyridine-3-trifluoroborate

Comparison: Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate is unique due to its specific structure and the presence of the trifluoromethyl group, which imparts distinct chemical properties

Properties

Molecular Formula

C8H5F3KNO2

Molecular Weight

243.22 g/mol

IUPAC Name

potassium;2-[3-(trifluoromethyl)pyridin-4-yl]acetate

InChI

InChI=1S/C8H6F3NO2.K/c9-8(10,11)6-4-12-2-1-5(6)3-7(13)14;/h1-2,4H,3H2,(H,13,14);/q;+1/p-1

InChI Key

RIEUYMOQAMPCDI-UHFFFAOYSA-M

Canonical SMILES

C1=CN=CC(=C1CC(=O)[O-])C(F)(F)F.[K+]

Origin of Product

United States

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